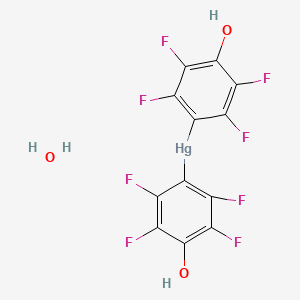
4,4'-(1,2,4,5-Tetroxane-3,6-diyl)dibutanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(1,2,4,5-Tetroxane-3,6-diyl)dibutanal is a chemical compound characterized by its unique structure, which includes a tetroxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2,4,5-Tetroxane-3,6-diyl)dibutanal typically involves the formation of the tetroxane ring through the reaction of appropriate aldehydes or ketones with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired tetroxane ring without side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or crystallization to obtain high-purity 4,4’-(1,2,4,5-Tetroxane-3,6-diyl)dibutanal.
化学反応の分析
Types of Reactions
4,4’-(1,2,4,5-Tetroxane-3,6-diyl)dibutanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The tetroxane ring can participate in substitution reactions, where one or more of its oxygen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may require specific catalysts or reagents depending on the desired functional group to be introduced.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted tetroxane derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4,4’-(1,2,4,5-Tetroxane-3,6-diyl)dibutanal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 4,4’-(1,2,4,5-Tetroxane-3,6-diyl)dibutanal exerts its effects involves its ability to undergo various chemical transformations. The tetroxane ring can interact with different molecular targets, leading to the formation of reactive intermediates that participate in further chemical reactions. These interactions can affect molecular pathways and processes, making the compound valuable in research and industrial applications.
類似化合物との比較
Similar Compounds
1,2,4,5-Tetroxane, 3,3,6,6-tetramethyl-: A similar compound with a tetroxane ring but different substituents.
Acetone diperoxide: Another tetroxane derivative with distinct chemical properties.
Diacetone peroxide: Known for its explosive properties, differing significantly in reactivity and applications.
特性
CAS番号 |
875977-57-4 |
|---|---|
分子式 |
C10H16O6 |
分子量 |
232.23 g/mol |
IUPAC名 |
4-[6-(4-oxobutyl)-1,2,4,5-tetraoxan-3-yl]butanal |
InChI |
InChI=1S/C10H16O6/c11-7-3-1-5-9-13-15-10(16-14-9)6-2-4-8-12/h7-10H,1-6H2 |
InChIキー |
IOJOVEQZUJGADH-UHFFFAOYSA-N |
正規SMILES |
C(CC=O)CC1OOC(OO1)CCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate](/img/structure/B14190288.png)
![1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride](/img/structure/B14190305.png)

![1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)](/img/structure/B14190312.png)
![(2S)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14190314.png)

![Ethyl 4-[2-(hydroxymethyl)phenoxy]but-2-enoate](/img/structure/B14190335.png)

![Piperazine, 1-[2-amino-6-(3,4-dimethoxyphenyl)-4-pteridinyl]-4-benzoyl-](/img/structure/B14190353.png)

![Acetic acid, [[bis(2-chloroethyl)amino]oxy]-](/img/structure/B14190380.png)



